1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
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Overview
Description
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is an organic compound that features a pyridinone ring substituted with a boronate ester group
Preparation Methods
The synthesis of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves the borylation of a pyridinone precursor. The reaction conditions often include the use of a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to remove the boronate ester group.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners such as aryl or vinyl halides in the presence of a palladium catalyst. This forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar compounds to 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one include:
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound also features a boronate ester group and is used in similar cross-coupling reactions.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of complex molecules with potential biological activity.
Properties
Molecular Formula |
C12H18BNO3 |
---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(15)14(9)5/h6-8H,1-5H3 |
InChI Key |
CZOMMKJMFKRUAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2C |
Origin of Product |
United States |
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